2-(5-Chloro-2-iodophenyl)acetic acid
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Overview
Description
2-(5-Chloro-2-iodophenyl)acetic acid is an organic compound that belongs to the class of substituted acetic acids It is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(5-Chloro-2-iodophenyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzyl cyanide with chlorine under specific conditions to introduce the chlorine atom at the desired position on the phenyl ring . Another method includes the palladium-catalyzed reaction of 2-iodobenzyl cyanide with allenes to form 1,3-butadienes, followed by further functionalization to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as diazotization, halogenation, and catalytic reactions, followed by purification techniques like recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Photolysis: Exposure to light in the presence of carbon tetrachloride leads to the formation of chloro compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Halogenating Agents: Such as chlorine and bromine for introducing halogen atoms.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
2-Iodophenylacetyl Chloride: Formed through chlorination.
3,4-Dimethoxyphenyl 2-Iodophenylacetate: Obtained via esterification reactions.
Scientific Research Applications
2-(5-Chloro-2-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with enzymes and receptors. This compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic Acid: Similar in structure but lacks the chlorine atom.
4-Iodobenzoic Acid: Another related compound with the iodine atom at a different position.
2-Iodo-5-Methylbenzoic Acid: Contains a methyl group instead of a chlorine atom.
Uniqueness
2-(5-Chloro-2-iodophenyl)acetic acid is unique due to the simultaneous presence of both chlorine and iodine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This dual halogenation makes it a valuable intermediate in organic synthesis and enhances its potential for various applications.
Properties
Molecular Formula |
C8H6ClIO2 |
---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
2-(5-chloro-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClIO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
WYPYDMVFQLJYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)I |
Origin of Product |
United States |
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